Cas no 1804645-32-6 (2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

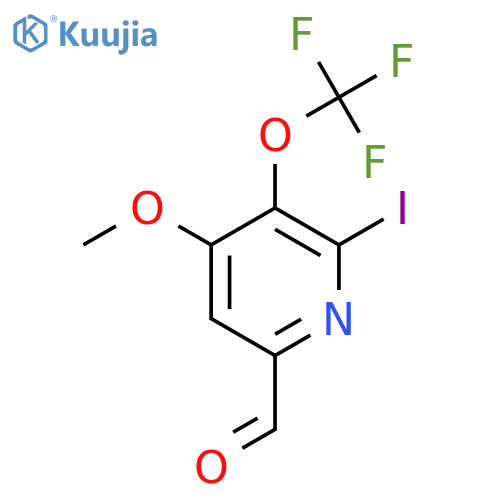

1804645-32-6 structure

商品名:2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde

CAS番号:1804645-32-6

MF:C8H5F3INO3

メガワット:347.029885053635

CID:4833603

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde

-

- インチ: 1S/C8H5F3INO3/c1-15-5-2-4(3-14)13-7(12)6(5)16-8(9,10)11/h2-3H,1H3

- InChIKey: ZJLBHVBQSJELIH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=CC(C=O)=N1)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 48.4

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029093815-1g |

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |

1804645-32-6 | 97% | 1g |

$1,460.20 | 2022-04-01 |

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1804645-32-6 (2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量